1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one
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Overview
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and a heptafluorobutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 1-ethyl-3-methyl-1H-pyrazole is formed by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Introduction of the Heptafluorobutanone Moiety: The heptafluorobutanone group is introduced via a nucleophilic substitution reaction. The pyrazole derivative is reacted with heptafluorobutyryl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: The fluorine atoms in the heptafluorobutanone moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways and its potential as a diagnostic tool due to its fluorinated nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with various enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it might inhibit specific enzymes involved in disease pathways.
Pathways Involved: The fluorinated nature of the compound can influence its interaction with biological membranes and proteins, potentially altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: Lacks the heptafluorobutanone moiety, making it less fluorinated and potentially less reactive.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar pyrazole structure but without the ethyl group and heptafluorobutanone moiety.
Uniqueness
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring robust and inert compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-2,2,3,3,4,4,4-heptafluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F7N2O/c1-3-19-4-6(5(2)18-19)7(20)8(11,12)9(13,14)10(15,16)17/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRNJVSPAVAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F7N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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